molecular formula C24H22N4O4 B2862580 N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-60-9

N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2862580
CAS No.: 941938-60-9
M. Wt: 430.464
InChI Key: ZQZJIJDTDJIRBV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-ethoxyphenyl substituent at position 2 of the pyrazine ring and an N-(3-acetylphenyl)acetamide side chain. The 4-ethoxy group likely enhances lipophilicity, while the acetylphenyl moiety may influence target binding or metabolic stability .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-3-32-20-9-7-17(8-10-20)21-14-22-24(31)27(11-12-28(22)26-21)15-23(30)25-19-6-4-5-18(13-19)16(2)29/h4-14H,3,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZJIJDTDJIRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

  • Structural Differences : Replaces the 3-acetylphenyl group with 3-ethylphenyl and substitutes 4-ethoxy with 4-methoxy.
  • Impact on Properties :
    • logP : 3.31 (vs. estimated ~3.5 for the target compound), indicating slightly lower lipophilicity due to methoxy vs. ethoxy.
    • Polar Surface Area (PSA) : 58.66 Ų, suggesting moderate solubility .
  • Synthetic Relevance : Demonstrates the feasibility of modifying aryl substituents without destabilizing the core structure.

F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)

  • Core Heterocycle : Pyrazolo[1,5-a]pyrimidine instead of pyrazine.
  • Functional Groups : Fluorophenyl and diethylamide substituents.
  • Applications : Used in radiopharmaceuticals (e.g., PET imaging), highlighting the versatility of pyrazolo-acetamide scaffolds in medicinal chemistry .

Heterocyclic Analogues with Modified Cores

Thiazolidinone Derivatives ()

  • Example: N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide.
  • Structural Contrast: Replaces pyrazolo[1,5-a]pyrazine with a thiazolidinone ring.
  • Tautomerism: Exists as a 1:1 tautomeric mixture (thiazolidinone vs. dihydrothiazole), which may complicate pharmacokinetics compared to the stable pyrazine core .

Quinazolinone-Thioacetamide Hybrid ()

  • Example : N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide.
  • Key Features: Dual heterocyclic systems (quinazolinone and thiazolidinone) with a sulfur-containing side chain.
  • Bioactivity : Sulfur atoms may enhance antioxidant or enzyme-inhibitory activity but reduce metabolic stability compared to oxygen-based analogs .

Antipyrine-Based Derivatives ()

  • Example: N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide.
  • Structural Highlights : Incorporates a tetrahydrobenzothiophene ring and antipyrine (pyrazolone) moiety.
  • Synthetic Routes : Utilizes hydrazine hydrate and thioglycolic acid, similar to methods for pyrazolo[1,5-a]pyrazines .

Triazolopyrimidine Acetohydrazones ()

  • Example : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetylhydrazones.
  • Bioactivity : Herbicidal and antifungal activities, suggesting that pyrazine/pyrimidine hybrids with acetamide side chains may broadly target enzymes in pathogens .

Data Tables

Table 1. Key Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight logP PSA (Ų) Notable Substituents
Target Compound C₂₃H₂₂N₄O₄* ~402.45 ~3.5 ~60 4-ethoxy, 3-acetylphenyl
N-(3-ethylphenyl)-...methoxyphenyl () C₂₃H₂₂N₄O₃ 402.45 3.31 58.66 4-methoxy, 3-ethylphenyl
F-DPA () C₁₉H₂₀FN₅O 377.40 2.8† 65.6 4-fluorophenyl, diethylamide
Thiazolidinone Derivative () C₁₉H₁₉N₃O₂S 353.44 2.9 85.6 Thiazolidinone, 4-ethoxyphenyl

*Estimated based on structural similarity to .
†Predicted using ChemAxon software.

Key Findings and Implications

Heterocycle Stability: Pyrazolo[1,5-a]pyrazines exhibit greater hydrolytic stability than tautomerism-prone thiazolidinones .

Synthetic Flexibility : Modular synthesis (e.g., hydrazine-mediated cyclization) allows for diverse substitutions, enabling optimization of pharmacokinetic properties .

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